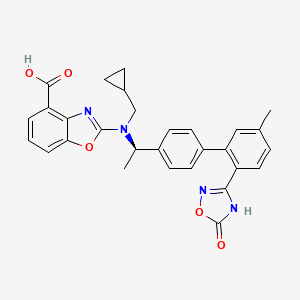

ChemR23-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H26N4O5 |

|---|---|

Molecular Weight |

510.5 g/mol |

IUPAC Name |

2-[cyclopropylmethyl-[(1R)-1-[4-[5-methyl-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]ethyl]amino]-1,3-benzoxazole-4-carboxylic acid |

InChI |

InChI=1S/C29H26N4O5/c1-16-6-13-21(26-31-29(36)38-32-26)23(14-16)20-11-9-19(10-12-20)17(2)33(15-18-7-8-18)28-30-25-22(27(34)35)4-3-5-24(25)37-28/h3-6,9-14,17-18H,7-8,15H2,1-2H3,(H,34,35)(H,31,32,36)/t17-/m1/s1 |

InChI Key |

FWMIYMSIZWIVNI-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)[C@@H](C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NOC(=O)N2)C3=CC=C(C=C3)C(C)N(CC4CC4)C5=NC6=C(C=CC=C6O5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemerin/ChemR23 Axis: A Double-Edged Sword in Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chemerin/ChemR23 signaling axis has emerged as a critical regulator of inflammatory processes, exhibiting a fascinating duality of both pro- and anti-inflammatory functions. Chemerin, a chemoattractant protein, and its primary receptor, ChemR23 (also known as CMKLR1), are intricately involved in the recruitment and activation of various immune cells, including macrophages, dendritic cells, and neutrophils. This complex interplay positions the chemerin/ChemR23 axis as a compelling target for therapeutic intervention in a wide range of inflammatory diseases, from acute inflammatory episodes to chronic conditions. This technical guide provides a comprehensive overview of the current understanding of the chemerin/ChemR23 axis in inflammation, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, outlining essential experimental protocols, and visualizing complex interactions through detailed diagrams.

Introduction to the Chemerin/ChemR23 Axis

Chemerin is initially secreted as an inactive precursor, prochemerin, which requires proteolytic cleavage to become fully active.[1][2] This activation often occurs at sites of inflammation by proteases released from neutrophils and other immune cells, highlighting a key mechanism for localized control of its activity.[1] The active form of chemerin binds to its G protein-coupled receptor, ChemR23, which is predominantly expressed on innate immune cells.[3][4] The engagement of ChemR23 by chemerin initiates a cascade of intracellular signaling events that ultimately dictate the cellular response, which can range from chemotaxis to the modulation of cytokine production.[5][6] The multifaceted nature of this axis is further underscored by the existence of different chemerin-derived peptides that can elicit distinct, and sometimes opposing, biological effects.[2][7]

Signaling Pathways of the Chemerin/ChemR23 Axis

The binding of chemerin to ChemR23 triggers intracellular signaling primarily through Gαi-type G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8] Furthermore, the activation of the chemerin/ChemR23 axis stimulates several key downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38 MAPK, as well as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][8] These pathways are central to regulating a multitude of cellular processes, including cell migration, proliferation, survival, and the production of inflammatory mediators. The specific signaling outcome can be context-dependent, influenced by the cell type, the inflammatory microenvironment, and the specific chemerin-derived peptide involved.

Chemerin/ChemR23 Signaling Cascade.

Quantitative Data on the Role of Chemerin/ChemR23 in Inflammation

The following tables summarize key quantitative findings from preclinical studies investigating the anti-inflammatory effects of the chemerin/ChemR23 axis.

Table 1: In Vivo Anti-inflammatory Effects of Chemerin Peptide C15 in Zymosan-Induced Peritonitis in Mice

| Parameter | Treatment | Dose | Time Point | % Suppression | Reference |

| Neutrophil Recruitment | C15 | 0.32 ng/kg | 4 hours | 63% | [3][7] |

| Monocyte Recruitment | C15 | 0.32 ng/kg | 4 hours | 62% | [3][7] |

| Neutrophil Infiltration | C15 | Not Specified | 2 hours | 50% | [3] |

| Neutrophil Infiltration | C15 | Not Specified | 24 hours | 50% | [3] |

| Monocyte Infiltration | C15 | Not Specified | 8 hours | 61% | [3] |

| Monocyte Infiltration | C15 | Not Specified | 48 hours | 64% | [3] |

Table 2: Effects of Chemerin/ChemR23 Axis Modulation on Inflammatory Markers

| Experimental Model | Treatment/Condition | Measured Marker | Outcome | % Change | Reference |

| LPS-induced Acute Lung Injury (Mice) | ChemR23 Knockout | Neutrophil Infiltration | Increased | Not Specified | [9][10] |

| Rheumatoid Arthritis Patients | Anti-TNF Therapy | Serum Chemerin | Decreased | Not Specified | [11] |

| Rheumatoid Arthritis Patients | Anti-TNF Therapy | Serum IL-6 | Decreased | Correlated with chemerin decrease | [11] |

| Inflammatory Bowel Disease Patients | Anti-TNF Therapy (Remission) | Serum Chemerin | Significantly Lower | Not Specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the chemerin/ChemR23 axis in inflammation.

Generation of Bone Marrow-Derived Macrophages (BMDMs)

BMDMs are a crucial in vitro tool for studying macrophage biology and their response to chemerin.

Materials:

-

Femurs and tibias from mice

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF[1][13]

-

Penicillin-Streptomycin

-

L-glutamine

-

Non-tissue culture treated petri dishes

Protocol:

-

Euthanize mice and sterilize the hind legs with 70% ethanol.

-

Aseptically dissect the femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with DMEM.

-

Centrifuge the cell suspension and lyse red blood cells using ACK lysis buffer.[14]

-

Wash the cells with PBS and resuspend in BMDM differentiation medium (DMEM supplemented with 10-20% FBS, 10-30% L929-cell conditioned medium or 25 ng/ml recombinant M-CSF, penicillin-streptomycin, and L-glutamine).[1][13]

-

Plate the cells in non-tissue culture treated petri dishes.

-

Incubate at 37°C in a 5% CO2 incubator for 7-10 days, with a media change on day 4.

-

Adherent macrophages can be harvested by gentle scraping or using a cell detachment solution.

Zymosan-Induced Peritonitis in Mice

This model is widely used to study acute inflammation and the effects of anti-inflammatory agents.

Materials:

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile saline

-

Mice (e.g., C57BL/6)

Protocol:

-

Prepare a suspension of zymosan A in sterile saline (e.g., 1 mg/ml).

-

Inject mice intraperitoneally (i.p.) with the zymosan suspension (typically 0.5-1 mg per mouse).[15][16]

-

At desired time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.[17]

-

Perform a peritoneal lavage by injecting 5-10 ml of ice-cold PBS or saline into the peritoneal cavity and then aspirating the fluid.

-

Collect the peritoneal lavage fluid and centrifuge to pellet the cells.

-

The supernatant can be used for cytokine analysis (e.g., ELISA).

-

The cell pellet can be resuspended and used for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining) to quantify the recruitment of neutrophils and monocytes/macrophages.[15]

LPS-Induced Acute Lung Injury in Mice

This model is used to investigate the pathogenesis of acute lung inflammation.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

Mice

Protocol:

-

Prepare a solution of LPS in sterile PBS.

-

Anesthetize the mice.

-

Administer LPS via intratracheal or intranasal instillation.[18][19] For intratracheal instillation, a small incision is made in the neck to expose the trachea, and the LPS solution is injected directly into the trachea.[20]

-

At specified time points (e.g., 24, 48 hours) after LPS administration, euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and instilling and aspirating a known volume of PBS.

-

The BAL fluid can be analyzed for total and differential cell counts, as well as for cytokine and protein levels.[19][21]

-

The lungs can be harvested for histological analysis or homogenization to measure inflammatory markers.[22]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate common experimental workflows for studying the chemerin/ChemR23 axis.

Experimental Workflow for Chemerin/ChemR23 Research.

Conclusion and Future Directions

The chemerin/ChemR23 axis is a complex and pleiotropic system with significant implications for the regulation of inflammation. Its ability to exert both pro- and anti-inflammatory effects makes it a challenging but highly promising target for therapeutic development. The anti-inflammatory properties of certain chemerin-derived peptides, such as C15, are particularly noteworthy, demonstrating potent efficacy at very low doses in preclinical models of inflammation.[3][7]

Future research should focus on further elucidating the context-dependent nature of chemerin/ChemR23 signaling to better understand how to selectively harness its anti-inflammatory potential while avoiding its pro-inflammatory activities. The development of selective agonists and antagonists for ChemR23 will be instrumental in dissecting the precise roles of this axis in various diseases and will pave the way for novel therapeutic strategies for a wide range of inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic exploitation of the chemerin/ChemR23 axis.

References

- 1. A Method for Generation of Bone Marrow-Derived Macrophages from Cryopreserved Mouse Bone Marrow Cells | PLOS One [journals.plos.org]

- 2. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-TNF Therapy Reduces Serum Levels of Chemerin in Rheumatoid Arthritis: A New Mechanism by Which Anti-TNF Might Reduce Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serum Levels of Chemerin in Patients with Inflammatory Bowel Disease as an Indicator of Anti-TNF Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation of Bone Marrow-Derived Macrophages [bio-protocol.org]

- 15. inotiv.com [inotiv.com]

- 16. olac.berkeley.edu [olac.berkeley.edu]

- 17. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 21. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]

The Dawn of a New Era in Immunomodulation: A Technical Guide to the Discovery and Synthesis of Novel ChemR23 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor ChemR23, also known as chemerin receptor 1 (CMKLR1), has emerged as a critical regulator of inflammatory responses. Its activation by the endogenous ligand chemerin orchestrates the migration of various immune cells, including dendritic cells, macrophages, and natural killer cells, to sites of inflammation.[1] Dysregulation of the chemerin/ChemR23 signaling axis has been implicated in a range of inflammatory and autoimmune diseases, such as systemic lupus erythematosus (SLE) and psoriasis, making it a highly attractive target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of novel small molecule inhibitors of ChemR23, with a focus on the promising 2-aminobenzoxazole and thiazole-4-acylsulfonamide classes of compounds. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are presented to facilitate further research and development in this exciting field.

The ChemR23 Signaling Pathway

ChemR23 is primarily coupled to the Gi/o family of G proteins.[4] Upon binding of its ligand, chemerin, ChemR23 activation initiates a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] The rise in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key event in cellular activation and chemotaxis.[4][5] Furthermore, ChemR23 signaling can lead to the phosphorylation of downstream kinases such as mitogen-activated protein kinases (MAPKs) and Akt, influencing cell survival and proliferation.[5] Another critical aspect of ChemR23 regulation is its interaction with β-arrestins, which not only mediate receptor desensitization and internalization but can also initiate G protein-independent signaling pathways.[4]

Discovery of Novel Small Molecule Inhibitors

The quest for potent and selective ChemR23 inhibitors has led to the identification of several small molecule scaffolds. Among the most promising are the 2-aminobenzoxazole and thiazole-4-acylsulfonamide derivatives, extensively studied by Imaizumi and colleagues.[1][2][3][6] Their discovery process involved high-throughput screening of in-house compound libraries, followed by systematic structure-activity relationship (SAR) optimization to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of 2-Aminobenzoxazole and Thiazole Derivatives

Initial screening identified a 2-aminobenzoxazole derivative as a hit compound. Subsequent SAR studies revealed several key structural features crucial for inhibitory activity:

-

Central Core: Both the benzoxazole and, later, a thiazole core proved to be effective scaffolds.[1]

-

Biphenyltetrazole Moiety: A biphenyltetrazole group was found to be a critical component for potent inhibition.[3]

-

Benzylic Position: Introduction of a chiral methyl group at the benzylic position significantly increased potency, with the (R)-isomer being more active.[3]

-

Substituents on the Benzoxazole/Thiazole Ring: Modifications at the 4-position of the benzoxazole ring were well-tolerated and allowed for the introduction of groups to improve pharmacokinetic properties, such as a carboxyl group to enhance oral bioavailability.[2] In contrast, substituents at the 6-position were generally detrimental to activity.[2] For the thiazole series, modifications at the 5-position were explored to further optimize the compounds.[1]

-

Acidic Moiety: Replacing the tetrazole group with a 1,2,4-oxadiazol-5-one moiety in some analogs led to improved bioactivity and pharmacokinetic profiles.[2]

Quantitative Data of Novel ChemR23 Inhibitors

The following table summarizes the in vitro inhibitory activities of representative 2-aminobenzoxazole and thiazole-4-acylsulfonamide derivatives against chemerin-induced calcium mobilization in CAL-1 cells, a human plasmacytoid dendritic cell line endogenously expressing ChemR23.

| Compound ID | Core Structure | Key Modifications | IC50 (nM) [Ca2+ Mobilization] | Reference |

| 1 | 2-Aminobenzoxazole | Desmethyl at benzylic position | 300 | [3] |

| 6b | 2-Aminobenzoxazole | (R)-methyl at benzylic position | 10 | [3] |

| 31 | 2-Aminobenzoxazole | Amide moiety on benzoxazole | Not specified | [3] |

| 38a | 2-Aminobenzoxazole | 1,2,4-oxadiazol-5-one instead of tetrazole | Not specified | [2] |

| 14f | Thiazole-4-acylsulfonamide | Optimized side chains | 12 (IC80) | [1] |

Synthesis of Novel ChemR23 Inhibitors

The synthesis of the 2-aminobenzoxazole and thiazole-based ChemR23 inhibitors involves multi-step synthetic routes. A general overview of the synthetic strategy is provided below.

General Synthesis Scheme for 2-Aminobenzoxazole Derivatives

The synthesis of the 2-aminobenzoxazole core typically starts from a substituted 2-aminophenol. The general scheme involves the formation of an amide bond followed by cyclization to form the benzoxazole ring.

Detailed Synthesis of a Representative 2-Aminobenzoxazole Intermediate

A key intermediate in the synthesis of many of the reported inhibitors is a substituted 2-aminobenzoxazole core. The following is a representative procedure for the synthesis of a 2-aminobenzoxazole derivative, adapted from general synthetic methods for this class of compounds.[6][7]

Step 1: Amide Formation

To a solution of a substituted 2-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI), and the mixture is stirred at room temperature. After activation of the carboxylic acid, the substituted 2-aminophenol is added, and the reaction is stirred until completion.

Step 2: Cyclization to form the Benzoxazole Ring

The resulting amide is then subjected to cyclization conditions. This can be achieved through various methods, including heating in the presence of a dehydrating agent or under Mitsunobu conditions.

Step 3: Further Elaboration

The formed 2-aminobenzoxazole can then be further modified, for instance, by N-alkylation or by Suzuki coupling to introduce the biphenyltetrazole moiety.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful screening and characterization of novel ChemR23 inhibitors. The following sections provide methodologies for key in vitro assays.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit chemerin-induced intracellular calcium release in cells expressing ChemR23.

Materials:

-

CAL-1 cells (or other suitable cells endogenously or recombinantly expressing ChemR23)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Recombinant human chemerin

-

Test compounds

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Preparation: Seed CAL-1 cells into the microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 1 hour in the dark.

-

Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add assay buffer containing various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Chemerin Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a solution of chemerin (at a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity upon chemerin stimulation is indicative of intracellular calcium mobilization. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the inhibitor. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[5]

Chemotaxis Assay

This assay assesses the ability of a compound to block the chemerin-induced migration of ChemR23-expressing cells.

Materials:

-

ChemR23-expressing cells (e.g., CAL-1)

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Recombinant human chemerin

-

Test compounds

-

Chemotaxis chamber with a porous membrane (e.g., Transwell® inserts)

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Resuspend the cells in chemotaxis buffer.

-

Compound Incubation: Incubate the cells with various concentrations of the test compounds for a defined period (e.g., 30 minutes) at 37°C.

-

Assay Setup: Add chemotaxis buffer containing chemerin to the lower wells of the chemotaxis chamber. Place the Transwell® inserts into the wells.

-

Cell Migration: Add the pre-incubated cell suspension to the upper chamber of the Transwell® inserts. Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).

-

Quantification of Migrated Cells: Remove the non-migrated cells from the upper surface of the membrane. Lyse the migrated cells on the lower surface of the membrane and quantify them using a cell viability stain and a fluorescence plate reader.

-

Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the absence of the inhibitor. The results are expressed as a percentage of inhibition, and IC50 values are calculated.[3]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to ChemR23 upon ligand stimulation, which is a hallmark of GPCR activation and subsequent desensitization. Commercially available assay systems like the PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) assays are commonly used.[4][8][9]

General Principle (PathHunter® Assay): This assay utilizes enzyme fragment complementation. The ChemR23 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Upon ligand-induced interaction of ChemR23 and β-arrestin, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[10]

Procedure Outline:

-

Cell Plating: Plate the engineered cells co-expressing the tagged ChemR23 and β-arrestin in a microplate.

-

Compound Addition: Add the test compounds (as potential antagonists) to the wells.

-

Agonist Stimulation: Add a known ChemR23 agonist (e.g., chemerin) to stimulate β-arrestin recruitment.

-

Detection: Add the detection reagents containing the substrate for the complemented enzyme.

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: The reduction in the chemiluminescent signal in the presence of a test compound indicates its inhibitory activity on β-arrestin recruitment.

Conclusion

The development of potent and selective small molecule inhibitors of ChemR23 represents a promising therapeutic strategy for a variety of inflammatory and autoimmune disorders. The 2-aminobenzoxazole and thiazole-4-acylsulfonamide scaffolds have emerged as particularly valuable starting points for inhibitor design. The detailed synthetic strategies and experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of targeting the chemerin/ChemR23 signaling axis and to accelerate the discovery of next-generation immunomodulatory drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. ijrdst.org [ijrdst.org]

- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tango GPCR Assay System | Thermo Fisher Scientific - US [thermofisher.com]

- 10. resources.revvity.com [resources.revvity.com]

ChemR23-IN-2: A Technical Guide to its Effects on Resolvin E1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process crucial for maintaining tissue homeostasis. A key player in this process is the G protein-coupled receptor ChemR23, also known as chemerin receptor 1 (CMKLR1). ChemR23 is activated by two distinct endogenous ligands: the pro-inflammatory chemoattractant protein chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1).[1][2] RvE1, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), actively promotes the resolution of inflammation by enhancing the phagocytosis of apoptotic neutrophils by macrophages.[3][4] The development of small molecule antagonists for ChemR23, such as ChemR23-IN-2, presents a valuable tool for dissecting the nuanced roles of this receptor in health and disease. This technical guide provides an in-depth overview of this compound and its effects on RvE1 signaling, compiling available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and its interaction with the ChemR23 receptor, alongside the binding characteristics of the endogenous ligand, Resolvin E1.

| Compound/Ligand | Parameter | Value | Species | Assay Type | Reference |

| This compound | IC50 | 3.2 nM | Not Specified | Not Specified | Commercially available data |

| Resolvin E1 | Kd | 11.3 ± 5.4 nM | Human | Radioligand Binding Assay | [5] |

Note: Detailed experimental conditions for the determination of the IC50 value for this compound are not publicly available. The provided value is based on information from commercial suppliers.

Resolvin E1 Signaling Pathway via ChemR23

Resolvin E1 binding to ChemR23 initiates a signaling cascade that promotes the resolution of inflammation. A key downstream effect is the enhancement of macrophage phagocytosis. This process is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, leading to the phosphorylation of ribosomal protein S6.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on Resolvin E1 signaling. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Competitive Radioligand Binding Assay

This assay is designed to determine if this compound competes with Resolvin E1 for binding to the ChemR23 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with human ChemR23 (CHO-hChemR23).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [3H]-Resolvin E1 (e.g., 5 nM).

-

Add increasing concentrations of unlabeled this compound (e.g., from 10^-11 to 10^-5 M).

-

For determination of non-specific binding, add a high concentration of unlabeled Resolvin E1 (e.g., 1 µM) to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein per well).

-

Incubate at 4°C for 1-2 hours to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Western Blot for Akt Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on Resolvin E1-induced Akt phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Seed CHO-hChemR23 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (e.g., DMSO) for 30 minutes.

-

Stimulate the cells with Resolvin E1 (e.g., 10 nM) for 15 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microfuge tube, and centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the p-Akt band to the total Akt band for each sample.

-

Compare the levels of Akt phosphorylation in this compound treated cells to the vehicle-treated control to determine the inhibitory effect.

-

Macrophage Phagocytosis Assay

This assay evaluates the ability of this compound to block the pro-phagocytic effect of Resolvin E1.

Methodology:

-

Macrophage Isolation and Culture:

-

Isolate primary macrophages from human peripheral blood mononuclear cells (PBMCs) by adherence or from murine bone marrow.

-

Differentiate the monocytes into macrophages over 5-7 days in appropriate culture medium (e.g., RPMI 1640 with 10% FBS and M-CSF).

-

Plate the differentiated macrophages in a 96-well plate.

-

-

Phagocytosis Assay:

-

Pre-treat the macrophages with various concentrations of this compound or vehicle for 30 minutes.

-

Add Resolvin E1 (e.g., 10 nM) to the wells and incubate for 15 minutes.

-

Add fluorescently labeled zymosan particles or apoptotic cells (e.g., stained with pHrodo) to the macrophages.

-

Incubate for 1-2 hours to allow for phagocytosis.

-

Wash the cells to remove non-ingested particles.

-

Quench the fluorescence of any remaining extracellular particles using a quenching solution (e.g., trypan blue).

-

-

Quantification:

-

Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.

-

Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

-

-

Data Analysis:

-

Calculate the phagocytic index (e.g., percentage of macrophages containing fluorescent particles or mean fluorescence intensity per cell).

-

Compare the phagocytic index in this compound treated cells to the vehicle-treated control to determine the extent of inhibition.

-

Conclusion

This compound is a potent antagonist of the ChemR23 receptor. While its direct inhibitory effects on Resolvin E1-mediated signaling are not yet extensively documented in publicly available literature, the provided experimental protocols offer a robust framework for its characterization. By employing competitive binding assays, Western blotting for key signaling intermediates like p-Akt, and functional assays such as macrophage phagocytosis, researchers can elucidate the precise mechanism of action of this compound and its potential as a therapeutic agent in inflammatory and immune-related disorders. Further investigation into the competitive nature of its binding in the presence of Resolvin E1 and its impact on downstream signaling pathways will be crucial for a comprehensive understanding of its pharmacological profile.

References

- 1. [PDF] ChemR23, the Receptor for Chemerin and Resolvin E1, Is Expressed and Functional on M1 but Not on M2 Macrophages | Semantic Scholar [semanticscholar.org]

- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of ChemR23-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of ChemR23-IN-2, a potent and orally efficacious inhibitor of the ChemR23 receptor. This document details the compound's mechanism of action, in vitro and in vivo properties, and the experimental protocols utilized for its characterization.

Introduction to ChemR23 and its Role in Inflammation

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory and immune responses. It is primarily expressed on various immune cells, including plasmacytoid dendritic cells (pDCs), macrophages, and natural killer (NK) cells. The endogenous ligands for ChemR23 are the chemoattractant protein chemerin and the lipid mediator resolvin E1 (RvE1). The activation of ChemR23 by its ligands can lead to diverse downstream effects, including cell migration and modulation of inflammatory pathways. Due to its involvement in various autoimmune diseases, such as systemic lupus erythematosus and psoriasis, ChemR23 has emerged as an attractive therapeutic target for the development of novel anti-inflammatory agents.

This compound: A Potent Small Molecule Inhibitor

This compound is a small molecule inhibitor belonging to the 2-aminobenzoxazole class of compounds. It has been identified as a potent antagonist of the human ChemR23 receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-Benzoxazolecarboxylic acid, 2-[(cyclopropylmethyl)[(1R)-1-[2'-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)-5'-methyl[1,1'-biphenyl]-4-yl]ethyl]amino]- |

| Molecular Formula | C29H26N4O5 |

| Molecular Weight | 510.54 g/mol |

| CAS Number | 2465086-50-2 |

Mechanism of Action

This compound exerts its inhibitory effect on ChemR23 through a distinct mechanism of action. Rather than acting as a classical competitive antagonist that blocks ligand binding, this compound induces the internalization of the ChemR23 receptor. This leads to a reduction in the number of receptors available on the cell surface, thereby diminishing the cell's responsiveness to chemerin-induced signaling.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell-based assays, primarily using the human plasmacytoid dendritic cell line, CAL-1, which endogenously expresses ChemR23.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| ChemR23 Inhibition | Not Specified | IC50 | 3.2 nM | [1][2] |

| Chemerin-Induced Chemotaxis Inhibition | CAL-1 | IC50 | Not explicitly stated for this compound, but related compounds showed potent inhibition. | [1] |

In Vivo Pharmacology & Pharmacokinetics

While specific in vivo efficacy data for this compound is not publicly available, a closely related analog from the same 2-aminobenzoxazole series, compound 38a , has been studied in cynomolgus monkeys. These studies provide insights into the potential in vivo profile of this class of inhibitors.[1]

Table 3: Pharmacokinetic Parameters of a Related 2-Aminobenzoxazole Analog (Compound 38a) in Cynomolgus Monkeys (Oral Administration)

| Parameter | Value |

| Dose | Not Specified |

| Bioavailability (F%) | Good |

| Pharmacological Effect | Confirmed ChemR23 internalization on pDCs |

Note: The data presented is for a related compound and should be considered indicative for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 2-aminobenzoxazole-based ChemR23 inhibitors.

Calcium Signaling Assay

-

Objective: To determine the inhibitory effect of compounds on chemerin-induced intracellular calcium mobilization.

-

Cell Line: CAL-1 cells endogenously expressing human ChemR23.

-

Procedure:

-

CAL-1 cells are seeded in a 96-well plate and cultured.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test compound (this compound) at various concentrations is added to the wells and incubated.

-

Chemerin is added to the wells to stimulate the ChemR23 receptor.

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a suitable plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

-

Chemotaxis Assay

-

Objective: To evaluate the ability of the compound to inhibit the migration of cells towards a chemerin gradient.

-

Cell Line: CAL-1 cells.

-

Apparatus: Transwell migration chambers.

-

Procedure:

-

The lower chamber of the Transwell plate is filled with media containing chemerin.

-

CAL-1 cells are pre-incubated with the test compound (this compound) at various concentrations.

-

The pre-treated cells are then seeded into the upper chamber of the Transwell insert.

-

The plate is incubated to allow cell migration from the upper to the lower chamber.

-

The number of migrated cells in the lower chamber is quantified using a cell viability assay or by direct cell counting.

-

The IC50 value for chemotaxis inhibition is determined.

-

Receptor Internalization Assay

-

Objective: To assess the ability of the compound to induce the internalization of the ChemR23 receptor.

-

Cell Line: CAL-1 cells.

-

Method: Flow cytometry.

-

Procedure:

-

CAL-1 cells are treated with the test compound (this compound) for a specified period.

-

The cells are then stained with a fluorescently labeled antibody that specifically binds to the extracellular domain of ChemR23.

-

The fluorescence intensity of the cell surface-bound antibody is measured using a flow cytometer.

-

A decrease in the mean fluorescence intensity in the compound-treated cells compared to the vehicle-treated control cells indicates receptor internalization.

-

Visualizations

ChemR23 Signaling Pathway

Caption: ChemR23 signaling and the mechanism of action of this compound.

Experimental Workflow for this compound Characterization

Caption: A generalized experimental workflow for characterizing this compound.

References

- 1. The design, synthesis and evaluation of 2-aminobenzoxazole analogues as potent and orally efficacious ChemR23 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

ChemR23 Target Validation in Autoimmune Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1), and its primary ligand, chemerin, have emerged as a critical signaling axis in the pathogenesis of several autoimmune diseases. This technical guide provides a comprehensive overview of the validation of ChemR23 as a therapeutic target in autoimmune disorders, with a focus on rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It includes a summary of key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows. The guide also introduces ChemR23-IN-2, a potent and orally efficacious small molecule inhibitor of ChemR23, in the context of the broader landscape of ChemR23 modulators.

The ChemR23/Chemerin Axis in Autoimmunity

Chemerin is a chemoattractant protein that, in its active form, binds to the G protein-coupled receptor ChemR23. This interaction plays a significant role in orchestrating immune responses by attracting ChemR23-expressing cells, such as macrophages, dendritic cells (DCs), and natural killer (NK) cells, to sites of inflammation.[1][2] The ChemR23/chemerin axis is implicated in both the initiation and resolution of inflammation, making it a nuanced and compelling target for therapeutic intervention.[3][4]

Role in Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic inflammatory disorder affecting the joints, the ChemR23/chemerin axis is significantly upregulated in the synovium.[5] Chemerin and ChemR23 are highly expressed in the RA synovium compared to osteoarthritis tissue.[5][6] Chemerin is expressed by endothelial cells and synovial lining and sublining cells, while ChemR23 is found on macrophages, immature DCs, and fibroblast-like synoviocytes (FLS).[5][6]

The activation of ChemR23 on RA FLS by chemerin leads to the production of pro-inflammatory cytokines such as IL-6, chemokines like CCL2, and matrix metalloproteinases (MMPs) that contribute to cartilage degradation.[5] Furthermore, chemerin promotes the motility of FLS, contributing to the invasive nature of the pannus in RA.[5] The concentration of chemerin in the synovial fluid of RA patients is markedly higher than in osteoarthritis patients.[5]

Role in Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by the infiltration of immune cells. The chemerin/ChemR23 axis is a key player in the early stages of psoriasis development, particularly in the recruitment of plasmacytoid dendritic cells (pDCs) to the skin.[7][8] Prepsoriatic and early psoriatic lesions show strong expression of chemerin in the dermis, which correlates with the presence of ChemR23-positive pDCs and neutrophils.[7][9]

Fibroblasts, mast cells, and endothelial cells in the skin are primary sources of chemerin.[7] In psoriatic lesions, chemerin stimulates keratinocytes to proliferate and produce inflammatory cytokines, thereby exacerbating the disease.[6][10] This suggests that targeting the chemerin/ChemR23 axis could be a viable therapeutic strategy for psoriasis.[7]

Role in Inflammatory Bowel Disease (IBD)

In inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, the ChemR23/chemerin axis is implicated in the inflammatory cascade within the gastrointestinal tract. Chemerin expression is positively associated with the severity of inflammation in colitis models. It stimulates macrophages to produce pro-inflammatory cytokines like TNF and IL-6.

An increased number of ChemR23-expressing dendritic cells are observed in biopsy specimens from patients with active IBD, suggesting a role for this axis in the local pro-inflammatory response. Interestingly, while most reports point to a pro-inflammatory role, some data suggest that chemerin may also have anti-inflammatory effects, such as reducing neutrophil transepithelial migration, highlighting the complexity of this signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the ChemR23/chemerin axis in autoimmune diseases.

Table 1: Chemerin and ChemR23 Expression in Autoimmune Diseases

| Disease | Tissue/Fluid | Finding | Reference(s) |

| Rheumatoid Arthritis | Synovial Fluid | Chemerin concentration significantly higher in RA (358 ng/ml) compared to OA (< 1 ng/ml). | [5] |

| Rheumatoid Arthritis | Synovial Tissue | High expression of chemerin and ChemR23 in RA synovium compared to osteoarthritis. | [5] |

| Psoriasis | Skin Lesions | Strong expression of chemerin in the dermis of prepsoriatic and early lesions, correlating with the presence of ChemR23+ pDCs. | [7] |

| Inflammatory Bowel Disease | Cecum and Colon | Expression, secretion, and processing of chemerin are positively associated with the severity of inflammation in DSS-induced colitis. |

Table 2: Cellular Responses to Chemerin Stimulation

| Cell Type | Disease Context | Chemerin Concentration | Effect | Reference(s) |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | Rheumatoid Arthritis | 2, 10, 50 nM | Enhanced production of IL-6, CCL2, and MMP-3. Increased cell motility. | [5] |

| HaCaT cells and primary human keratinocytes | Psoriasis | 5, 10, 20 ng/mL | Prompted inflammatory factor secretion, NF-κB activation, and p65 acetylation. | [10] |

Table 3: ChemR23 Modulators

| Compound | Type | Potency (IC50/EC50) | Notes | Reference(s) |

| This compound | Inhibitor | 3.2 nM | Potent and orally efficacious. | [5] |

| ChemR23-IN-1 | Inhibitor | 38 nM (human), 100 nM (mouse) | Inhibits chemotaxis of CAL-1 triggered by Chemerin in vitro. | [5] |

| ChemR23-IN-4 | Inhibitor | 17 nM (human) | Potent and orally efficacious. | [5] |

| CCX832 | Antagonist | Not specified | Orally-administered small molecule antagonist. Demonstrated ability to block ChemR23 in preclinical models of inflammatory skin disease. | [10] |

| Chemerin-9 | Agonist | 42 nM (mouse) | C-terminal nonapeptide of chemerin. Has anti-inflammatory activity. | [5] |

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments used to validate ChemR23 as a therapeutic target in autoimmune diseases.

Immunohistochemistry (IHC) for ChemR23 and Chemerin in Synovial Tissue

Objective: To visualize and localize the expression of ChemR23 and chemerin in synovial tissue from patients with rheumatoid arthritis.

Materials:

-

Synovial tissue samples (frozen in OCT compound)

-

Cryostat

-

Cold acetone (-20°C)

-

2% H2O2 in methanol

-

10% normal goat serum

-

Primary antibodies: rabbit anti-human ChemR23 polyclonal antibody, mouse anti-human chemerin monoclonal antibody

-

Biotinylated goat anti-rabbit/mouse IgG

-

Streptavidin-peroxidase complex

-

DAB substrate kit

-

Hematoxylin

-

Microscope

Protocol:

-

Cut 8-μm-thick cryostat sections of frozen synovial tissue.

-

Fix the sections in cold acetone for 3 minutes.

-

Block endogenous peroxidase activity by incubating in 2% H2O2 in methanol for 15 minutes.

-

Block non-specific binding with 10% normal goat serum for 30 minutes.

-

Incubate the sections with the primary antibody (anti-ChemR23 or anti-chemerin) overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Wash the sections with PBS.

-

Incubate with streptavidin-peroxidase complex for 30 minutes.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Analyze the slides under a light microscope.[5]

Enzyme-Linked Immunosorbent Assay (ELISA) for Chemerin and Cytokines

Objective: To quantify the concentration of chemerin in synovial fluid and the production of cytokines (e.g., IL-6) by cultured cells.

Materials:

-

Synovial fluid samples or cell culture supernatants

-

Commercially available ELISA kits for human chemerin, IL-6, etc.

-

96-well microplate reader

Protocol:

-

Prepare standards and samples according to the ELISA kit manufacturer's instructions.

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate as per the kit's protocol to allow the antigen to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add the detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to allow the detection antibody to bind to the captured antigen.

-

Wash the wells to remove unbound detection antibody.

-

Add the substrate solution and incubate to develop the color.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.[5][10]

In Vitro Cell-Based Assays

Objective: To assess the functional effects of chemerin and ChemR23 inhibitors on immune and stromal cells.

4.3.1 Chemotaxis Assay

-

Principle: Measures the migration of ChemR23-expressing cells towards a chemerin gradient.

-

Method: Use a transwell migration assay where cells are placed in the upper chamber and chemerin (with or without an inhibitor like this compound) is in the lower chamber. After incubation, migrated cells in the lower chamber are quantified.

4.3.2 Cytokine Release Assay

-

Principle: Measures the production of pro-inflammatory cytokines by cells upon stimulation.

-

Method: Culture cells (e.g., RA FLS, keratinocytes) in the presence of chemerin and/or a ChemR23 inhibitor. After a specified time, collect the supernatant and measure cytokine levels using ELISA or a multiplex bead-based assay.[5][10]

In Vivo Animal Models of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of a ChemR23 inhibitor in a relevant animal model of autoimmune disease.

Example: Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model

-

Animals: BALB/c mice.

-

Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved back skin of the mice for a set number of days.

-

Treatment: Administer the ChemR23 inhibitor (e.g., orally or intraperitoneally) daily, either before or after the onset of skin inflammation. A vehicle control group should be included.

-

Endpoints:

-

Clinical Scoring: Assess the severity of skin inflammation daily using a scoring system for erythema, scaling, and thickness.

-

Histology: At the end of the experiment, collect skin samples for H&E staining to evaluate epidermal thickness and inflammatory cell infiltration.

-

Immunohistochemistry: Stain skin sections for markers of inflammation and cell proliferation (e.g., Ki67, CD3).

-

Gene Expression Analysis: Extract RNA from skin samples to measure the expression of pro-inflammatory cytokines and chemokines by qRT-PCR.[6][10]

-

Visualizations

ChemR23 Signaling Pathway

Caption: ChemR23 signaling cascade upon chemerin binding.

Experimental Workflow for ChemR23 Target Validation

Caption: A logical workflow for the validation of ChemR23 as a drug target.

Conclusion

The evidence strongly supports the role of the ChemR23/chemerin axis in the pathophysiology of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The upregulation of this pathway in inflamed tissues and its ability to drive key pathological processes make ChemR23 a compelling target for therapeutic intervention. The development of potent and specific inhibitors, such as this compound, offers a promising avenue for the development of novel treatments for these debilitating autoimmune conditions. This guide provides a foundational framework for researchers and drug development professionals to further explore and exploit this important signaling pathway.

References

- 1. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. ChemR23 inhibitor 14f | ChemR23 inhibitor | Probechem Biochemicals [probechem.com]

- 7. ChemoCentryx Identifies Novel Small Molecule ChemR23 Antagonist for the Treatment of Inflammatory Diseases [prnewswire.com]

- 8. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 9. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

The Role of ChemR23 in Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into distinct functional phenotypes in response to microenvironmental cues. The classical M1 and alternative M2 polarization states represent two extremes of a continuum, with M1 macrophages driving pro-inflammatory responses and M2 macrophages contributing to tissue repair and immunoregulation. The G protein-coupled receptor ChemR23, also known as chemerin receptor 1 (CMKLR1), has emerged as a critical regulator of macrophage function and polarization. This technical guide provides an in-depth analysis of the function of ChemR23 in macrophage polarization, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. Understanding the intricate role of ChemR23 is paramount for the development of novel therapeutic strategies targeting macrophage-mediated inflammatory and neoplastic diseases.

Introduction to ChemR23 and Macrophage Polarization

ChemR23 is a receptor for two distinct endogenous ligands: the chemoattractant protein chemerin and the pro-resolving lipid mediator Resolvin E1 (RvE1).[1][2][3] This dual ligand specificity endows ChemR23 with a complex and context-dependent role in inflammation, spanning both the initiation and resolution phases.[4][5] Macrophage polarization is a dynamic process central to the immune response. M1 macrophages, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), are characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7][8] Conversely, M2 macrophages, stimulated by cytokines like IL-4 and IL-13, exhibit anti-inflammatory properties and are involved in wound healing and immune suppression.[6][8] The balance between M1 and M2 polarization is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in a wide range of pathologies, including chronic inflammation, atherosclerosis, and cancer.[9][10][11]

ChemR23 Expression and Function in Macrophage Subtypes

Compelling evidence indicates that ChemR23 expression is preferentially associated with the M1 macrophage phenotype.[1][3][12][13] Studies have shown that stimulation of unpolarized macrophages with LPS or IFN-γ leads to increased transcription of the CMKLR1 gene, which encodes ChemR23.[1][2][3] Consequently, M1 macrophages exhibit chemotactic responses to chemerin, while M2 macrophages, which do not express surface ChemR23, are non-responsive.[1][2][3]

Activation of ChemR23 on M1 macrophages by its ligands initiates distinct downstream signaling events. Chemerin binding typically activates Gi proteins, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and activation of the nuclear factor kappa B (NF-κB) pathway, contributing to inflammatory responses.[2] In contrast, RvE1 binding to ChemR23 promotes the resolution of inflammation by enhancing macrophage phagocytosis of apoptotic neutrophils and repolarizing M1 macrophages towards a resolution-type phenotype, distinct from the M2 phenotype, which is characterized by increased IL-10 transcription.[1][3][13]

More recent studies utilizing agonist antibodies targeting ChemR23 have further elucidated its role in reprogramming macrophages. Activation of ChemR23 in M-CSF-differentiated macrophages and tumor-associated macrophage (TAM)-like cells, which often exhibit an M2-like phenotype, leads to a profound modulation of their characteristics.[2][4][5][14] This includes alterations in surface marker expression, cytokine secretion profiles, and immune functions, ultimately shifting them towards a less inflammatory and potentially anti-tumorigenic state.[2][4][14]

Quantitative Data on ChemR23 Function in Macrophage Polarization

The following tables summarize key quantitative findings from studies investigating the role of ChemR23 in macrophage polarization.

Table 1: ChemR23 Expression in Polarized Macrophages

| Macrophage Type | Stimulus | ChemR23 Expression Level | Reference |

| M1 Macrophages | LPS or IFN-γ | Upregulated | [1][2][3] |

| M2 Macrophages | IL-4 or IL-13 | Not Expressed on Surface | [1][3] |

| M-CSF Differentiated Macrophages | M-CSF | Higher than GM-CSF differentiated | [4][5] |

| GM-CSF Differentiated Macrophages | GM-CSF | Lower than M-CSF differentiated | [4][5] |

| TAM-like Macrophages | Tumor Cell Supernatant | Higher than GM-CSF differentiated | [4][5] |

Table 2: Effects of ChemR23 Activation on Macrophage Function

| Ligand/Agonist | Macrophage Type | Effect | Quantitative Change | Reference |

| Chemerin | M1 Macrophages | Chemotaxis | Increased migration towards chemerin | [1][3] |

| Resolvin E1 (10 nM) | M1 Macrophages | IL-10 Transcription | Increased | [1][3][13] |

| Resolvin E1 | M1 Macrophages | Phagocytosis of microbial particles | Increased | [1][3][13] |

| αChemR23 mAb | M-CSF Macrophages | IL-10 Secretion | Significantly decreased | [4] |

| αChemR23 mAb | M-CSF Macrophages | TNF-α Secretion | Significantly increased | [4] |

| αChemR23 mAb | M-CSF Macrophages | IL-6 Secretion | Significantly decreased | [4] |

| αChemR23 mAb | M-CSF Macrophages | ERK1/2 Phosphorylation | Induced within 30-60 minutes | [4][5] |

| αChemR23 mAb | M1-polarized Macrophages | CD80, CD86, CCR7 Expression | Decreased | [15] |

| αChemR23 mAb | M2-polarized Macrophages | CD206, CD11b Expression | Decreased | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ChemR23 in macrophage polarization.

In Vitro Macrophage Polarization

Objective: To generate polarized M1 and M2 macrophages from bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs).

Materials:

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Recombinant mouse or human M-CSF (for generating M0 macrophages).[16]

-

Recombinant mouse or human IL-13.[8]

Protocol:

-

Generation of M0 Macrophages:

-

Culture bone marrow cells or monocytes in complete medium supplemented with M-CSF (e.g., 100 ng/mL) for 6-7 days to differentiate them into naive M0 macrophages.[16]

-

-

M1 Polarization:

-

Replace the medium with fresh complete medium.

-

Add IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) to the M0 macrophages.[7]

-

Incubate for 24-48 hours.

-

-

M2 Polarization:

-

Verification of Polarization:

ChemR23 Signaling Pathway Analysis

Objective: To investigate the intracellular signaling pathways activated by ChemR23 ligands.

Materials:

-

Polarized macrophages.

-

ChemR23 ligands (Chemerin, RvE1) or agonist antibodies.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies against phosphorylated and total ERK1/2, Akt, and NF-κB.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Protocol:

-

Starve the macrophages in serum-free medium for 4 hours.[4]

-

Stimulate the cells with the ChemR23 ligand or agonist at various time points (e.g., 0, 5, 15, 30, 60 minutes).[4]

-

Lyse the cells with RIPA buffer and quantify the protein concentration.[4]

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Macrophage Functional Assays

Objective: To assess the functional consequences of ChemR23 activation on macrophages.

Chemotaxis Assay:

-

Use a transwell migration system with a polycarbonate membrane (e.g., 8 µm pore size).

-

Place polarized macrophages in the upper chamber.

-

Add chemerin to the lower chamber as a chemoattractant.[1][18]

-

Incubate for a few hours to allow cell migration.

-

Stain and count the cells that have migrated to the lower side of the membrane.

Phagocytosis Assay:

-

Label apoptotic cells (e.g., neutrophils) or microbial particles with a fluorescent dye.

-

Co-culture the labeled targets with macrophages that have been pre-treated with a ChemR23 ligand or agonist.[15]

-

After incubation, wash away non-phagocytosed targets.

-

Quantify the uptake of the fluorescent targets by the macrophages using flow cytometry or fluorescence microscopy.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to ChemR23 and macrophage polarization.

Caption: ChemR23 signaling pathways initiated by Chemerin and RvE1.

Caption: Experimental workflow for in vitro macrophage polarization.

Caption: Logical relationship between ChemR23 and macrophage phenotypes.

Conclusion and Future Directions

ChemR23 plays a multifaceted and critical role in dictating macrophage polarization and function. Its preferential expression on M1 macrophages and its ability to be activated by both pro-inflammatory and pro-resolving ligands place it at a crucial juncture in the inflammatory response. The capacity of ChemR23 agonists to reprogram macrophages towards a less inflammatory and potentially anti-tumorigenic phenotype highlights its significant therapeutic potential.[2][4][14] Future research should focus on further dissecting the context-dependent signaling pathways downstream of ChemR23 and on developing selective modulators of this receptor for the treatment of a wide array of inflammatory diseases and cancers. The detailed understanding of ChemR23's function in macrophage polarization will undoubtedly pave the way for innovative immunomodulatory therapies.

References

- 1. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 3. [PDF] ChemR23, the Receptor for Chemerin and Resolvin E1, Is Expressed and Functional on M1 but Not on M2 Macrophages | Semantic Scholar [semanticscholar.org]

- 4. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 6. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 8. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 9. ERV1/ChemR23 Signaling Protects Against Atherosclerosis by Modifying Oxidized Low-Density Lipoprotein Uptake and Phagocytosis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 18. journals.plos.org [journals.plos.org]

An In-depth Technical Guide to Investigating the Downstream Signaling Pathways of ChemR23 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target in a variety of inflammatory diseases, metabolic disorders, and cancer. Its endogenous ligand, chemerin, triggers a cascade of intracellular signaling events that modulate crucial cellular functions such as migration, proliferation, and inflammatory responses. Consequently, the inhibition of ChemR23 signaling presents a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by ChemR23 inhibition, detailed experimental protocols for their investigation, and a framework for data analysis and interpretation.

Introduction to ChemR23 Signaling

ChemR23 is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[1][2] Activation of ChemR23 by chemerin leads to the dissociation of the Gαi subunit from the Gβγ dimer, initiating distinct downstream signaling cascades. The multifaceted nature of ChemR23 signaling, which can be both pro- and anti-inflammatory depending on the cellular context and the specific chemerin isoform, underscores the importance of a thorough investigation into the effects of its inhibition.[3][4]

Core Downstream Signaling Pathways of ChemR23

The inhibition of ChemR23 is expected to counteract the signaling events initiated by its activation. The primary pathways to investigate are:

-

Gαi-Mediated Inhibition of Adenylyl Cyclase and cAMP Reduction: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Inhibition of ChemR23 would therefore be expected to prevent this decrease or lead to a relative increase in cAMP levels in the presence of an agonist.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2 Phosphorylation): ChemR23 activation stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway that regulate cell proliferation, differentiation, and survival.[1][2] Consequently, ChemR23 inhibitors should attenuate ERK1/2 phosphorylation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade, crucial for cell growth, survival, and metabolism, is also modulated by ChemR23 activation.[5] Investigating the phosphorylation status of Akt upon ChemR23 inhibition is therefore a key aspect of understanding its therapeutic potential.

-

Intracellular Calcium Mobilization: ChemR23 activation can lead to an increase in intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger involved in a myriad of cellular processes.[6] The effect of ChemR23 inhibitors on this calcium flux is a critical parameter to assess.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor plays a central role in inflammatory responses. The chemerin/ChemR23 axis has been shown to trigger NF-κB activation, leading to the expression of pro-inflammatory genes.[1][2] Inhibition of this pathway is a key desired outcome for anti-inflammatory therapies targeting ChemR23.

-

β-Arrestin Recruitment: Like many GPCRs, ChemR23 can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[7] Characterizing the effect of inhibitors on β-arrestin recruitment is crucial for understanding potential biased agonism and the full spectrum of the inhibitor's effects.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: HEK293 or CHO cells stably or transiently expressing human ChemR23 are commonly used for in vitro assays.[6] Endogenous cell lines such as macrophages, dendritic cells, or specific cancer cell lines can also be utilized.[8]

-

Reagents: Recombinant human chemerin, specific ChemR23 inhibitors (e.g., α-NETA, CCX832), and antibodies for Western blotting (total and phosphorylated ERK, Akt, and NF-κB p65).[5][9][10]

cAMP Measurement Assay

This assay quantifies the inhibition of agonist-induced cAMP reduction.

Protocol:

-

Seed ChemR23-expressing cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with various concentrations of the ChemR23 inhibitor for 30 minutes.

-

Stimulate the cells with a known concentration of chemerin (typically EC80) in the presence of a phosphodiesterase inhibitor like IBMX for 15-30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

Data is typically normalized to the response of cells treated with the agonist alone.

Western Blot for ERK1/2 and Akt Phosphorylation

This method assesses the inhibitor's effect on the phosphorylation status of key signaling proteins.

Protocol:

-

Plate ChemR23-expressing cells and allow them to adhere.

-

Serum-starve the cells for 4-6 hours before the experiment.

-

Pre-incubate the cells with the ChemR23 inhibitor at various concentrations for 1 hour.

-

Stimulate with chemerin for 5-15 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Intracellular Calcium Flux Assay

This assay measures the ability of an inhibitor to block agonist-induced increases in intracellular calcium.

Protocol:

-

Harvest ChemR23-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer containing probenecid.

-

Wash the cells to remove excess dye.

-

Resuspend the cells in an appropriate assay buffer.

-

Measure baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Add the ChemR23 inhibitor at various concentrations and incubate for a short period.

-

Inject chemerin to stimulate calcium release and continuously record the fluorescence signal.

-

The peak fluorescence intensity is used to determine the extent of inhibition.

NF-κB Activation Assay

This can be assessed by measuring the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.

Protocol:

-

Western Blot for p-p65: Follow the Western blot protocol described in 3.3, using antibodies against phospho-p65 and total p65.

-

Immunofluorescence for p65 Nuclear Translocation:

-

Grow cells on coverslips and treat with inhibitor and agonist as described previously.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate with an antibody against the p65 subunit of NF-κB.

-

Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Visualize the subcellular localization of p65 using fluorescence microscopy.

-

β-Arrestin Recruitment Assay

This assay determines if the inhibitor can block the interaction between ChemR23 and β-arrestin.

Protocol:

-

Utilize a commercially available assay system, such as the PathHunter® β-arrestin recruitment assay from DiscoverX.[11]

-

This system uses enzyme fragment complementation. Cells co-express the GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

-